BDA-410

Description

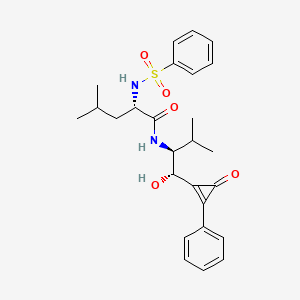

Structure

3D Structure

Properties

Molecular Formula |

C26H32N2O5S |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

(2S)-2-(benzenesulfonamido)-N-[(1S,2S)-1-hydroxy-3-methyl-1-(3-oxo-2-phenylcyclopropen-1-yl)butan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C26H32N2O5S/c1-16(2)15-20(28-34(32,33)19-13-9-6-10-14-19)26(31)27-23(17(3)4)25(30)22-21(24(22)29)18-11-7-5-8-12-18/h5-14,16-17,20,23,25,28,30H,15H2,1-4H3,(H,27,31)/t20-,23-,25-/m0/s1 |

InChI Key |

AHGUSCIGPLCZRU-OPHFCASCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H]([C@H](C1=C(C1=O)C2=CC=CC=C2)O)C(C)C)NS(=O)(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(C1=C(C1=O)C2=CC=CC=C2)O)NS(=O)(=O)C3=CC=CC=C3 |

Synonyms |

BDA-410 N-1-(hydroxy(3-oxo-2-phenyl-1-cyclopropen-1-yl)methyl)-2-methylpropyl-2-benzenesulfonylamino-4-methylpentanamide |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of BDA-410: A Cysteine Protease Inhibitor with Anti-Malarial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDA-410 is a synthetic small molecule that has been identified as a potent inhibitor of cysteine proteases, with significant activity against falcipains, the primary hemoglobin-degrading cysteine proteases of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its mechanism of action centers on the irreversible inhibition of these parasitic enzymes, leading to a disruption of the parasite's life cycle within red blood cells. Additionally, this compound has been characterized as a calpain inhibitor, suggesting broader potential therapeutic applications. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. It is important to note that while initial inquiries may have suggested a link to the Bcl-2 protein family, current evidence does not support a direct interaction; this guide will clarify this distinction.

Primary Mechanism of Action: Cysteine Protease Inhibition

This compound functions as a cysteine protease inhibitor, demonstrating notable efficacy against two key classes of these enzymes: falcipains and calpains.

Anti-Malarial Activity via Falcipain Inhibition

The primary and most well-documented mechanism of action for this compound is its potent inhibitory effect on falcipains, a group of papain-family cysteine proteases in Plasmodium falciparum.[1][2][3] Falcipains are crucial for the parasite's survival during its blood stage, where they are responsible for the degradation of host hemoglobin to provide essential amino acids for parasite growth and development.[1]

By inhibiting falcipains, this compound disrupts this critical metabolic pathway, leading to the accumulation of undigested hemoglobin in the parasite's food vacuole and ultimately causing irreversible damage and death to the intracellular parasite.[1][2] This targeted action makes this compound a promising lead compound for the development of novel anti-malarial therapeutics, particularly in light of growing resistance to existing drugs.[2]

Calpain Inhibition

In addition to its anti-malarial properties, this compound is also a potent inhibitor of calpains, a family of calcium-dependent cysteine proteases involved in a wide range of cellular processes, including signal transduction, cell proliferation, and apoptosis.[4][5] The inhibition of calpain-1 and calpain-2 by this compound suggests its potential utility in studying and potentially treating conditions where calpain activity is dysregulated, such as neurodegenerative diseases and certain types of cancer.[4][5]

One of the downstream effects of calpain inhibition by this compound is the significant upregulation of the Klotho protein.[5] Klotho is an anti-aging protein with protective effects against oxidative stress and cellular senescence. The ability of this compound to increase Klotho expression through calpain inhibition opens avenues for research into its potential therapeutic benefits in age-related diseases.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Organism | Assay Type | IC50 / Ki Value (nM) | Reference |

| Recombinant Falcipain-2B | Enzyme Inhibition | 628 (IC50) | [1][2][4] |

| P. falciparum Trophozoite Extract | Enzyme Inhibition | 534 (IC50) | [1][2] |

| P. falciparum (in vitro growth) | Parasite Growth Inhibition | 173 (IC50) | [1][2][4] |

| Calpain-1 | Enzyme Inhibition | 130 (Ki) | [4] |

| Calpain-2 | Enzyme Inhibition | 630 (Ki) | [4] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Malaria (Plasmodium chabaudi)

| Treatment Group | Dosage | Administration Route | Parasitemia Inhibition | Mean Survival Time | Reference |

| This compound | 25 mg/kg (3 times/day for 4 days) | Intraperitoneal (i.p.) | ~72% | Extended to ~23 days (vs. ~14 days for control) | [2][4] |

| Control | Vehicle | Intraperitoneal (i.p.) | 0% | ~14 days | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its anti-malarial activity.

Caption: this compound inhibits falcipains, blocking hemoglobin degradation and parasite growth.

Caption: this compound inhibits calpain, leading to the upregulation of the Klotho protein.

Caption: Workflow for determining the in vitro anti-malarial IC50 of this compound.

Clarification on Bcl-2 Interaction

Initial searches for the mechanism of action of this compound may have included terms related to the Bcl-2 family of apoptosis-regulating proteins. It is crucial to clarify that based on the available scientific literature, there is no evidence to suggest that this compound directly interacts with or modulates the activity of Bcl-2 .

This potential association may arise from confusion with another compound, BDA-366 , which is a distinct small molecule identified as a Bcl-2 BH4 domain antagonist.[6][7] BDA-366 induces apoptosis by binding to Bcl-2 and converting it into a pro-apoptotic protein.[6] The mechanisms of action of this compound and BDA-366 are fundamentally different, and they target distinct protein families.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound.

In Vitro Falcipain Inhibition Assay

-

Enzyme Source: Recombinant falcipain-2B or P. falciparum trophozoite extract containing native falcipains is used.[1][2]

-

Substrate: A fluorogenic peptide substrate specific for falcipain activity is utilized.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Procedure:

-

The enzyme is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a plate reader.

-

-

Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Anti-Malarial Growth Inhibition Assay

-

Parasite Culture: Asynchronous or synchronous cultures of P. falciparum are maintained in human erythrocytes in a complete culture medium.

-

Drug Treatment: The parasite cultures are treated with a range of concentrations of this compound. A solvent control (e.g., DMSO) is included.[2]

-

Incubation: The treated cultures are incubated for a standard duration, typically 48 hours, under physiological conditions (37°C, 5% CO2).[2]

-

Parasitemia Determination: After incubation, the level of parasitemia (the percentage of infected erythrocytes) is determined. This can be done by:

-

Microscopy: Preparing thin blood smears, staining with Giemsa, and manually counting the number of infected red blood cells out of a total number of red blood cells.

-

Flow Cytometry: Staining the parasite DNA with a fluorescent dye (e.g., SYBR Green I) and analyzing the cell population using a flow cytometer.

-

-

IC50 Calculation: The IC50 value for parasite growth inhibition is calculated by comparing the parasitemia in the this compound-treated cultures to the solvent control.[2]

In Vivo Anti-Malarial Efficacy Study in a Mouse Model

-

Animal Model: C57BL/6 mice are infected with Plasmodium chabaudi, a rodent malaria parasite.[2][4]

-

Drug Administration: A standard 4-day suppressive test is employed. This compound is administered to the infected mice, typically via intraperitoneal (i.p.) injection, for four consecutive days. A control group receives the vehicle alone.[2][4]

-

Monitoring:

-

Parasitemia: Tail blood smears are taken daily to monitor the level of parasitemia.

-

Survival: The survival of the mice in each group is monitored daily.

-

-

Data Analysis: The percentage of parasitemia suppression by this compound is calculated relative to the control group. The mean survival time of the treated and control groups is also determined.[2]

Conclusion

This compound is a promising drug development candidate with a well-defined mechanism of action as a cysteine protease inhibitor. Its potent anti-malarial activity, mediated through the inhibition of P. falciparum falcipains, highlights its potential as a novel therapeutic agent to combat malaria. Furthermore, its activity as a calpain inhibitor and its ability to upregulate the protective protein Klotho suggest a broader therapeutic potential that warrants further investigation. It is essential for researchers to distinguish this compound from other compounds such as BDA-366, which targets the unrelated Bcl-2 protein. The quantitative data and experimental protocols provided in this guide offer a solid foundation for future research and development efforts centered on this versatile molecule.

References

- 1. This compound: a novel synthetic calpain inhibitor active against blood stage malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A novel synthetic calpain inhibitor active against blood stage malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. This compound | CAS#:147660-55-7 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. BDA-366, a putative Bcl-2 BH4 domain antagonist, induces apoptosis independently of Bcl-2 in a variety of cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

BDA-410 as a cysteine protease inhibitor.

An In-depth Technical Guide to BDA-410 as a Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic, orally active small molecule initially developed as a relatively selective inhibitor of calpain-1, a cysteine protease.[1] Its chemical name is (2S)‐N‐{(1)‐l‐[(S)‐hydroxy(3‐oxo‐2‐phenyl‐1‐cyclopropen‐1‐yl) methyl]‐2‐methylpropyl}‐2‐benzenesulfony‐lamino‐4‐methylpentanamide, with a molecular formula of C26H32N2O5S and a molecular weight of 484.6 Da.[1] Extensive research has demonstrated its broader activity against a range of cysteine proteases, leading to its investigation in diverse therapeutic areas, including infectious diseases and metabolic conditions. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, inhibitory profile, and the experimental protocols used for its characterization.

Core Mechanism of Action

Cysteine proteases are a class of enzymes that utilize a cysteine residue in their active site for the catalytic cleavage of peptide bonds.[2] These enzymes are crucial for numerous physiological and pathological processes.[2] Cysteine protease inhibitors, such as this compound, function by binding to the active site of these enzymes, thereby preventing their interaction with natural substrates.[2] this compound was originally designed as a selective inhibitor for calpain-1.[1] Calpains are a family of calcium-dependent cysteine proteases involved in cellular functions like signal transduction and cell death.[1][2] The inhibitory action of this compound extends to other vital cysteine proteases, including viral proteases and parasitic enzymes, making it a molecule of significant therapeutic interest.[1][3]

Quantitative Inhibitory Profile of this compound

The potency and selectivity of this compound have been quantified against various targets. The data, including inhibitor constant (Ki) and half-maximal inhibitory concentration (IC50) values, are summarized below.

Table 1: Inhibition of Host and Parasitic Cysteine Proteases by this compound

| Target Protease | Parameter | Value | Reference |

| Calpain-1 | Ki | 130 nM | [1][4] |

| Calpain-2 | Ki | 630 nM | [1][4] |

| Papain | IC50 | 400 nM | [1] |

| Cathepsin B | IC50 | 16 μM | [1] |

| Recombinant Falcipain-2B | IC50 | 628 nM | [3][4][5] |

| Native Falcipains (P. falciparum extract) | IC50 | 534 nM | [3][5][6] |

| P. falciparum Growth (in vitro) | IC50 | 173 nM | [3][4][5][6] |

Table 2: Inhibition of Other Proteases by this compound

| Target Protease | Parameter | Value | Reference |

| Thrombin | IC50 | 100 μM | [1] |

| Cathepsin D | IC50 | 91.2 μM | [1] |

| Cathepsin G | IC50 | 100 μM | [1] |

| Proteasome 20S | IC50 | 100 μM | [1] |

Table 3: Antiviral Activity of this compound

| Virus | Assay | Parameter | Value | Reference |

| SARS-CoV-2 | Neutralization Assay | IC50 | 30.4 - 48.2 μM | [1] |

| SARS-CoV-2 | Neutralization Assay | Complete Neutralization | 208 μM | [1] |

Key Therapeutic Applications and Signaling Pathways

Antiviral Activity against SARS-CoV-2

The replication of SARS-CoV-2 is dependent on two essential cysteine proteases: the 3C-like main protease (3CLpro) and the papain-like protease (PLpro).[1][7] These enzymes are responsible for cleaving viral polyproteins into functional non-structural proteins required for viral maturation.[1] this compound has been shown to inhibit the main protease activity of SARS-CoV-2.[1]

Furthermore, viral entry into host cells can utilize host cysteine proteases like cathepsin B and L.[1] this compound's ability to inhibit cathepsins at micromolar concentrations suggests a dual mechanism of action: directly targeting the viral protease and suppressing the host machinery required for viral entry.[1]

Anti-malarial Activity

The malaria parasite, Plasmodium falciparum, relies on papain-family cysteine proteases known as falcipains for its survival.[3] During the blood stage of infection, these proteases are critical for hydrolyzing hemoglobin, a process essential for parasite development and egress from red blood cells.[3] this compound effectively inhibits both recombinant and native falcipains, leading to irreversible damage to the intracellular parasite and halting its growth.[3][5]

Metabolic and Muscular Effects

In a study involving sedentary senescent mice, this compound treatment led to a reduction in body weight and fat content without affecting lean mass or skeletal muscle proteins.[8] The mechanism appears to involve enhanced lipolysis, as evidenced by a decrease in intramyocellular lipids and an increase in serum nonesterified fatty acids.[8] This suggests a potential role for this compound in addressing age-related metabolic changes and decline in muscle composition.[8]

Detailed Experimental Protocols

SARS-CoV-2 Plaque Reduction Neutralization Assay

This assay quantifies the ability of an inhibitor to prevent viral infection and replication in a cell culture model.[1]

-

Cell Line: VeroE6 mammalian cells are typically used due to their susceptibility to SARS-CoV-2 infection.

-

Materials: this compound stock solution, SARS-CoV-2 virus stock, cell culture medium, 0.2% Gentian Violet in 10% neutral buffered formalin.

-

Procedure:

-

Seed VeroE6 cells in multi-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-incubate the diluted inhibitor with a known titer of SARS-CoV-2 for a specified time (e.g., 1 hour) at 37°C.

-

Remove the growth medium from the cells and infect them with the virus-inhibitor mixture.

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells, thus forming localized plaques.

-

Incubate the plates for several days to allow for plaque formation.

-

Fix the cells with a formalin solution.

-

Stain the fixed cells with Gentian Violet, which stains the cells but leaves the plaques (areas of cell death) clear.

-

Count the number of plaques in each well.

-

-

Data Analysis: The percentage of plaque reduction is calculated relative to a virus-only control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[1]

In Vitro Falcipain Inhibition Assay

This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of falcipains.[5]

-

Enzyme Source: Recombinant falcipain-2B (e.g., MBP-FP-2B expressed in bacteria) or native falcipains from P. falciparum trophozoite extract.[3][5]

-

Substrate: A fluorogenic peptide substrate, such as Z-Leu-Arg-AMC. Cleavage of the substrate releases the fluorescent AMC group.

-

Materials: this compound stock solution (in DMSO), assay buffer, fluorometer.

-

Procedure:

-

In a microplate, add the assay buffer and the enzyme source (recombinant falcipain or parasite extract).

-

Add varying concentrations of this compound to the wells. A solvent control (DMSO) is run in parallel.

-

Incubate the enzyme and inhibitor for a defined period to allow for binding.

-

Initiate the reaction by adding the fluorogenic substrate Z-Leu-Arg-AMC.

-

Measure the increase in fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the enzyme activity.

-

-

Data Analysis: The rate of reaction for each inhibitor concentration is calculated and expressed as a percentage of the activity of the solvent control. The IC50 is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.[5]

In Vivo Anti-malarial Efficacy Study

This protocol assesses the therapeutic effect of this compound in a living organism infected with malaria.[3][4]

-

Animal Model: C57BL/6 mice (4-6 weeks old) infected with Plasmodium chabaudi, a rodent model of malaria.[4]

-

Drug Formulation and Administration: this compound is prepared for intraperitoneal (i.p.) injection.

-

Procedure:

-

Infect mice with P. chabaudi.

-

Once parasitemia is established, begin treatment. The experimental group receives this compound (e.g., 25 mg/kg, i.p., three times daily for 4 days).[4] The control group receives the vehicle solution.

-

Monitor parasitemia daily by collecting a small blood sample, preparing a thin blood smear, staining with Giemsa, and counting the percentage of infected red blood cells under a microscope.

-

Monitor the health and survival of the mice over an extended period (e.g., 60 days).[4]

-

-

Data Analysis: Compare the parasitemia levels and survival curves between the this compound-treated group and the control group. A significant reduction in parasitemia and increased survival time indicate in vivo efficacy.[4]

Safety and Preclinical Profile

This compound is reported to be an orally active, non-toxic, non-carcinogenic, and non-teratogenic chemical inhibitor.[1] Its dose and toxicity parameters have been evaluated in rat, dog, and monkey models, indicating an attractive safety profile for further preclinical and clinical development.[1]

References

- 1. BDA‐410 inhibits SARS‐CoV‐2 main protease activity and viral replication in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are cysteine protease inhibitors and how do they work? [synapse.patsnap.com]

- 3. This compound: a novel synthetic calpain inhibitor active against blood stage malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:147660-55-7 | Chemsrc [chemsrc.com]

- 5. This compound: A novel synthetic calpain inhibitor active against blood stage malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Treatment Reduces Body Weight and Fat Content by Enhancing Lipolysis in Sedentary Senescent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

BDA-410: A Technical Guide to its Inhibition of Calpain-1 and Calpain-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic molecule BDA-410 and its role as an inhibitor of calpain-1 and calpain-2, two ubiquitously expressed calcium-dependent cysteine proteases. Dysregulation of calpain activity is implicated in a multitude of pathological conditions, making targeted inhibition a significant area of therapeutic interest. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways influenced by these enzymes.

Core Concept: this compound as a Calpain Inhibitor

This compound is a peptidomimetic cysteine protease inhibitor originally synthesized as an orally active compound. It exhibits a notable inhibitory effect on calpain activity and has been evaluated for its therapeutic potential in various disease models, including neurodegenerative diseases and malaria.

Quantitative Inhibitory Profile of this compound

This compound demonstrates a degree of selectivity for calpain-1 over calpain-2, as evidenced by their respective inhibitor constants (Ki). The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition, with a lower value indicating greater potency.

| Target Enzyme | Inhibitor Constant (Ki) |

| Calpain-1 | 130 nM |

| Calpain-2 | 630 nM |

Data sourced from a study on the evaluation of this compound as a potential anti-malarial drug.

The selectivity of this compound is further contextualized by its inhibitory activity against other proteases, as measured by the half-maximal inhibitory concentration (IC50).

| Protease | IC50 |

| Papain | 400 nM |

| Cathepsin B | 16 µM |

| Cathepsin D | 91.2 µM |

| Cathepsin G | 100 µM |

| Thrombin | 100 µM |

| Proteasome 20S | 100 µM |

These values suggest that this compound is a more potent inhibitor of calpains and papain compared to other tested proteases.

Experimental Protocols: Measuring Calpain Inhibition

The determination of inhibitory constants such as Ki for compounds like this compound relies on robust in vitro enzyme activity assays. A common and reliable method is the fluorometric assay, which measures the cleavage of a synthetic substrate that releases a fluorescent molecule.

General Protocol for In Vitro Fluorometric Calpain Inhibition Assay

This protocol provides a general framework that can be adapted for the specific analysis of this compound's inhibitory effect on purified calpain-1 and calpain-2.

Materials:

-

Purified human calpain-1 or calpain-2 enzyme

-

This compound (or other inhibitor of interest)

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC, Ac-LLY-AFC)

-

Assay Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 2 mM EDTA, 5 mM CaCl₂, 5 mM β-mercaptoethanol, pH 7.4)

-

96-well black microplate with a clear bottom

-

Fluorometric microplate reader (e.g., Excitation/Emission ≈ 360-400 nm / 440-505 nm for AMC or AFC)

-

DMSO (for dissolving inhibitor)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations for the assay.

-

Dilute the purified calpain enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's recommendations. The final concentration should ideally be at or below the Michaelis constant (Km) for accurate Ki determination.

-

-

Assay Setup (in a 96-well plate):

-

Inhibitor Wells: Add a specific volume of each this compound dilution.

-

Positive Control (No Inhibitor): Add the same volume of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

-

Negative Control (No Enzyme): Add Assay Buffer to wells that will not receive the enzyme solution to measure background fluorescence.

-

Add the diluted calpain enzyme solution to all wells except the negative control wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately place the plate in the fluorometric microplate reader.

-

Measure the increase in fluorescence over time. Kinetic reads are preferred to determine the initial velocity (V₀) of the reaction.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the negative control wells) from all other readings.

-

Calculate the initial velocity (V₀) for each inhibitor concentration and the positive control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Km of the enzyme for the substrate.

-

Signaling Pathways Modulated by Calpain-1 and Calpain-2

Calpain-1 and calpain-2, despite their structural similarities, can have distinct and sometimes opposing roles in cellular signaling. This is often attributed to their differential activation requirements and their association with different subcellular compartments and protein complexes. While direct experimental evidence detailing the effects of this compound on these pathways is not yet available, its known inhibitory activity suggests it could be a valuable tool for dissecting these complex signaling networks.

Calpain-1: A Pro-Survival and Plasticity Modulator

Calpain-1 is often associated with neuroprotective and synaptic plasticity pathways. Its activation, typically downstream of synaptic N-Methyl-D-Aspartate (NMDA) receptor stimulation, leads to the cleavage of specific substrates that promote cell survival and long-term potentiation (LTP).

Calpain-2: A Mediator of Neurodegeneration and Stress Responses

In contrast to calpain-1, calpain-2 is often implicated in neurodegenerative processes. Its activation, which can be triggered by extrasynaptic NMDA receptor stimulation, leads to the cleavage of substrates that promote cell death and limit synaptic plasticity.

Experimental Workflow for Investigating this compound's Effect on Calpain Signaling

To elucidate the specific effects of this compound on calpain-1 and calpain-2 mediated signaling, a structured experimental workflow is necessary.

This workflow would enable researchers to determine if this compound can effectively block the cleavage of specific calpain substrates in a cellular context, thereby validating its potential to modulate the downstream signaling cascades.

Conclusion

This compound is a valuable chemical probe for the study of calpain-1 and calpain-2 biology. Its demonstrated inhibitory activity, coupled with a degree of selectivity, makes it a useful tool for investigating the distinct and often opposing roles of these two proteases in health and disease. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of calpain inhibition and the specific molecular mechanisms through which compounds like this compound exert their effects. Future research should focus on directly linking this compound's inhibitory action to the modulation of specific downstream signaling events in relevant cellular and in vivo models.

Investigating the Biological Targets of BDA-410: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDA-410 is a synthetic, cell-permeable small molecule that has garnered significant interest in the scientific community for its therapeutic potential across a range of diseases, from parasitic infections to neurodegenerative disorders. Initially identified as a potent calpain inhibitor, its activity profile has expanded to include other critical enzyme targets. This technical guide provides a comprehensive overview of the known biological targets of this compound, detailing the quantitative measures of its activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Primary Biological Targets of this compound

The principal biological targets of this compound are cysteine proteases, with well-documented inhibitory activity against mammalian calpains and the falcipain family of proteases in the malaria parasite, Plasmodium falciparum.

Calpains

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases involved in a multitude of cellular processes, including signal transduction, cell motility, and apoptosis. Dysregulation of calpain activity has been implicated in various pathological conditions. This compound has been shown to be a relatively selective inhibitor of calpain-1 over calpain-2.[1]

Falcipains

In the context of infectious diseases, this compound has demonstrated significant efficacy against the blood stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] This anti-malarial activity is attributed to its inhibition of falcipains, a family of papain-like cysteine proteases that play a crucial role in the parasite's life cycle, primarily through the degradation of host hemoglobin.[1][2]

Quantitative Data on this compound Activity

The inhibitory potency of this compound against its primary targets has been quantified through various in vitro assays. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Target | Inhibition Constant (Ki) | Reference |

| Calpain-1 | 130 nM | [1] |

| Calpain-2 | 630 nM | [1] |

Table 1: Inhibition Constants (Ki) of this compound against Mammalian Calpains.

| Target/System | IC50 | Reference |

| Recombinant Falcipain-2B | 628 nM | [1] |

| P. falciparum Trophozoite Extract (Falcipains) | 534 nM | [1] |

| P. falciparum in vitro culture | 173 nM | [1][2] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound against Plasmodium falciparum Falcipains and Parasite Growth.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by intervening in critical signaling pathways. Its inhibition of calpains and falcipains disrupts downstream pathological processes.

Calpain-Mediated Signaling in Neurodegeneration

In neurodegenerative conditions such as Alzheimer's disease, overactivation of calpain contributes to neuronal damage. Calpain cleaves key proteins like p35 to the more stable and potent p25, which hyperactivates cyclin-dependent kinase 5 (Cdk5). Cdk5, in turn, hyperphosphorylates Tau, leading to the formation of neurofibrillary tangles. Calpain also plays a role in the processing of amyloid precursor protein (APP), contributing to the generation of amyloid-beta (Aβ) peptides. By inhibiting calpain, this compound can mitigate these neurotoxic cascades.

Falcipain-Mediated Hemoglobin Degradation in Plasmodium falciparum

During its intraerythrocytic stage, P. falciparum resides within a parasitophorous vacuole and ingests host cell cytoplasm, primarily hemoglobin, into a specialized acidic food vacuole. Falcipains, particularly falcipain-2 and falcipain-3, are key cysteine proteases that initiate the degradation of hemoglobin into smaller peptides. These peptides are then further broken down into amino acids, which are essential for parasite growth and proliferation. This compound's inhibition of falcipains disrupts this vital nutrient acquisition pathway, leading to parasite death.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments used to characterize the activity of this compound.

Protocol 1: In Vitro Calpain Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound against purified calpain.

Materials:

-

Purified active calpain-1 or calpain-2

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 mM DTT

-

Fluorogenic Calpain Substrate: e.g., Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)

-

This compound stock solution in DMSO

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

-

Enzyme Preparation: Dilute the purified calpain in Assay Buffer to the desired working concentration.

-

Assay Setup: In the 96-well plate, add 50 µL of the diluted calpain solution to each well (except the no-enzyme control).

-

Inhibitor Addition: Add 10 µL of each this compound dilution or vehicle to the respective wells.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Reaction Initiation: Add 40 µL of the fluorogenic calpain substrate solution to all wells to a final volume of 100 µL.

-

Fluorescence Measurement: Immediately begin reading the fluorescence intensity at 1-minute intervals for 30-60 minutes at 37°C.

-

Data Analysis: Determine the initial reaction velocity (V0) for each concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This protocol describes an in vitro assay to assess the effect of this compound on the growth of asexual blood-stage P. falciparum.

Materials:

-

Synchronized P. falciparum culture (ring stage) at a defined parasitemia and hematocrit

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with Albumax II, hypoxanthine, and gentamicin)

-

Human erythrocytes (O+)

-

This compound stock solution in DMSO

-

96-well microtiter plate

-

Lysis Buffer with SYBR Green I

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

-

Prepare Drug Plate: Serially dilute this compound in complete culture medium in a 96-well plate. Include a drug-free control and a positive control (e.g., chloroquine).

-

Parasite Culture Addition: Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

Cell Lysis and Staining: After incubation, add an equal volume of Lysis Buffer containing SYBR Green I to each well.

-

Incubation for Lysis: Incubate the plate in the dark at room temperature for 1 hour.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration relative to the drug-free control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit to a dose-response curve to determine the IC50 value.

Experimental Workflow: Target Identification and Validation

The general workflow for identifying and validating a biological target of a small molecule like this compound involves a multi-step process, from initial screening to in vivo efficacy studies.

References

BDA-410: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in these conditions is the dysregulation of calcium homeostasis and the subsequent overactivation of calcium-dependent proteases, particularly calpains. BDA-410, a potent and selective calpain inhibitor, has emerged as a valuable research tool to investigate the role of calpain in neurodegeneration and as a potential therapeutic lead. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols for its use in preclinical models of neurodegenerative disease, and a summary of key quantitative findings.

Introduction to Calpain and its Role in Neurodegeneration

Calpains are a family of calcium-activated neutral cysteine proteases that play a crucial role in various cellular processes, including signal transduction, cell motility, and apoptosis. In the central nervous system, calpain activity is tightly regulated. However, under pathological conditions characterized by sustained increases in intracellular calcium, such as excitotoxicity and mitochondrial dysfunction, calpains become overactivated.

This aberrant calpain activation contributes to neurodegeneration through the cleavage of essential neuronal proteins, including cytoskeletal components (e.g., spectrin), synaptic proteins (e.g., synapsin I), and key signaling molecules. The two major isoforms in the brain, calpain-1 and calpain-2, are both implicated in the pathogenesis of neurodegenerative diseases.[1] Overactivation of calpain has been linked to the hallmark pathologies of Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). In AD, calpains are involved in the proteolytic processing of amyloid precursor protein (APP) and the hyperphosphorylation of tau.[1] In PD models, calpain inhibition has been shown to protect against dopaminergic neuron loss. In HD, calpains contribute to the cleavage of the mutant huntingtin protein.

This compound: A Selective Calpain Inhibitor

This compound is a synthetic, irreversible calpain inhibitor that has demonstrated efficacy in preclinical models of neurodegenerative disease. It is characterized by its high specificity for calpain, particularly calpain-1.

Mechanism of Action

This compound acts as a cysteine protease inhibitor. Its mechanism involves the irreversible modification of the active site cysteine residue of calpain, thereby blocking its proteolytic activity. This inhibition prevents the downstream cleavage of calpain substrates that are critical for neuronal function and survival.

Selectivity Profile and Pharmacokinetics

This compound exhibits a degree of selectivity for calpain-1 over calpain-2, with a reported Ki value of 130 nM for calpain-1 and 630 nM for calpain-2.[2] This selectivity can be advantageous in research settings aiming to dissect the specific roles of different calpain isoforms.

Pharmacokinetic studies have indicated that the primary sites for the absorption and metabolism of this compound are the intestinal tract, liver, and blood.[3]

Preclinical Research Applications in Alzheimer's Disease

A key study by Trinchese and colleagues (2008) demonstrated the therapeutic potential of this compound in the APP/PS1 mouse model of Alzheimer's disease.[4] This research highlighted the ability of this compound to reverse synaptic and cognitive deficits.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Trinchese et al. (2008), demonstrating the effects of this compound on synaptic function and memory in the APP/PS1 mouse model of Alzheimer's disease.

Table 1: Effect of this compound on Long-Term Potentiation (LTP) in APP/PS1 Mice

| Treatment Group | n | Mean fEPSP Slope (% of baseline) | p-value (vs. Vehicle) |

| Wild-type + Vehicle | 10 | 155 ± 5 | < 0.01 |

| APP/PS1 + Vehicle | 10 | 105 ± 4 | - |

| APP/PS1 + this compound | 10 | 150 ± 6 | < 0.01 |

Table 2: Effect of this compound on Spatial Working Memory (Y-maze) in APP/PS1 Mice

| Treatment Group | n | % Alternation | p-value (vs. Vehicle) |

| Wild-type + Vehicle | 12 | 75 ± 3 | < 0.01 |

| APP/PS1 + Vehicle | 12 | 55 ± 2 | - |

| APP/PS1 + this compound | 12 | 73 ± 4 | < 0.01 |

Table 3: Effect of this compound on Associative Fear Memory in APP/PS1 Mice

| Treatment Group | n | Freezing Time (%) | p-value (vs. Vehicle) |

| Wild-type + Vehicle | 10 | 45 ± 5 | < 0.01 |

| APP/PS1 + Vehicle | 10 | 20 ± 3 | - |

| APP/PS1 + this compound | 10 | 42 ± 4 | < 0.01 |

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Trinchese et al. (2008) for the use of this compound in the APP/PS1 mouse model of Alzheimer's disease.

In Vivo Administration of this compound

-

Compound Preparation: this compound is prepared for oral administration.

-

Vehicle: The vehicle for this compound is a 1% Tween 80 saline solution.

-

Dosage: A dose of 30 mg/kg of body weight is administered.

-

Route of Administration: Oral gavage.

-

Treatment Duration: For chronic studies, treatment is administered daily for 60 days.

Electrophysiology: Long-Term Potentiation (LTP) Measurement

-

Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from treated and control mice using a vibratome. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2.

-

Recording: Record field excitatory postsynaptic potentials (fEPSPs) from the stratum radiatum of the CA1 region using a glass micropipette filled with aCSF. Stimulate Schaffer collaterals with a bipolar tungsten electrode.

-

LTP Induction: After establishing a stable baseline of fEPSPs, induce LTP using a high-frequency stimulation protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

Data Analysis: Measure the slope of the fEPSP and express it as a percentage of the pre-LTP baseline.

Behavioral Testing: Spatial Working Memory (Y-maze)

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure: Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.

-

Data Collection: Record the sequence of arm entries. An alternation is defined as consecutive entries into three different arms.

-

Data Analysis: Calculate the percentage of alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.

Behavioral Testing: Contextual Fear Conditioning

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock.

-

Training: Place the mouse in the chamber and allow it to explore for 2 minutes. Then, deliver a conditioned stimulus (e.g., a tone) followed by an unconditioned stimulus (a mild foot shock, e.g., 0.5 mA for 2 seconds). Repeat this pairing.

-

Testing: 24 hours after training, place the mouse back into the same chamber (context) and measure the amount of time it spends freezing (immobility) for 5 minutes.

-

Data Analysis: Express freezing time as a percentage of the total observation time.

Biochemical Analysis: Western Blotting

-

Tissue Preparation: Homogenize hippocampal tissue in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against calpain-cleaved spectrin, phosphorylated CREB (pCREB), total CREB, and synapsin I. Use an appropriate loading control (e.g., GAPDH or β-actin).

-

Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band intensity using densitometry software.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound in the context of Alzheimer's disease pathology involve the modulation of key signaling pathways related to synaptic plasticity and neuronal survival.

Proposed Signaling Pathway of this compound in Alzheimer's Disease

In the APP/PS1 mouse model, the accumulation of amyloid-beta (Aβ) oligomers is thought to trigger an influx of calcium, leading to the overactivation of calpain. Activated calpain then cleaves various substrates, leading to synaptic dysfunction and impaired memory. One of the key downstream effects is the dephosphorylation of the transcription factor CREB (cAMP response element-binding protein), which is crucial for the expression of genes involved in learning and memory. This compound, by inhibiting calpain, prevents the dephosphorylation of CREB, thereby restoring its function. Additionally, this compound has been shown to prevent the calpain-mediated alteration of synapsin I distribution, a protein essential for neurotransmitter release.

Caption: Proposed mechanism of this compound in AD.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model of neurodegenerative disease.

Caption: Workflow for this compound in vivo testing.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of calpain in the pathogenesis of neurodegenerative diseases. Its demonstrated efficacy in preclinical models, particularly in reversing synaptic and cognitive deficits in a mouse model of Alzheimer's disease, underscores the therapeutic potential of calpain inhibition. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the mechanisms of calpain-mediated neurodegeneration and the development of novel therapeutic strategies. Researchers are encouraged to adapt and build upon these methodologies to explore the utility of this compound in other models of neurodegenerative and neurological disorders.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Calpain 1 inhibitor this compound ameliorates α-klotho-deficiency phenotypes resembling human aging-related syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A novel synthetic calpain inhibitor active against blood stage malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

BDA-410: A Promising Cysteine Protease Inhibitor for Anti-Malarial Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel anti-malarial therapeutics. One promising avenue of research focuses on targeting essential parasite enzymes, such as cysteine proteases. This technical guide delves into the potential of BDA-410, a novel synthetic calpain inhibitor, as a lead compound in the anti-malarial drug discovery pipeline. This compound has demonstrated significant activity against the blood stages of malaria parasites by inhibiting falcipains, the papain-family cysteine proteases of P. falciparum.[1][2] This document provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research.

Mechanism of Action: Targeting a Key Parasite Vulnerability

The blood stage of the malaria parasite's life cycle is responsible for the clinical manifestations of the disease. During this stage, the parasite resides within red blood cells and digests hemoglobin to acquire essential amino acids for its growth and development. This process is heavily reliant on the activity of cysteine proteases, particularly falcipain-2 and falcipain-3.[1][3]

This compound acts as a potent inhibitor of these crucial enzymes.[1][2] By blocking the active site of falcipains, this compound disrupts the parasite's ability to degrade hemoglobin, leading to a cascade of detrimental effects, including the accumulation of undigested hemoglobin in the food vacuole and ultimately, parasite death. This targeted approach offers a significant advantage, as the host red blood cells lack these specific proteases, suggesting a potentially high therapeutic index for this compound.

Quantitative Efficacy Data

The anti-malarial potential of this compound has been evaluated through a series of in vitro and in vivo studies. The key quantitative findings are summarized in the tables below, providing a clear comparison of its efficacy against both the target enzyme and the parasite itself.

Table 1: In Vitro Enzyme Inhibition

| Target | This compound IC₅₀ (nM) | Reference |

| Recombinant Falcipain-2B | 628 | [1][2][3] |

| Native Falcipains (Parasite Extract) | 534 | [1][2][3] |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the enzyme activity.

Table 2: In Vitro Parasite Growth Inhibition

| Parasite Strain | This compound IC₅₀ (nM) | Notes | Reference |

| Plasmodium falciparum | 173 | Causes irreversible damage to the intracellular parasite. | [1][2][3] |

IC₅₀ in this context represents the concentration of this compound required to inhibit 50% of parasite growth in culture.

Table 3: In Vivo Efficacy in a Murine Model

| Animal Model | Treatment Regimen | Outcome | Reference |

| Plasmodium chabaudi infected mice | 4-day suppressive regimen | Significantly delayed the progression of malaria infection. | [1][3] |

These data highlight the potent and specific activity of this compound against P. falciparum at nanomolar concentrations in vitro and its promising efficacy in a preclinical animal model.

Detailed Experimental Protocols

To facilitate reproducibility and further investigation, this section outlines the detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Enzyme Inhibition Assay

This protocol details the measurement of this compound's inhibitory activity against both recombinant and native falcipains.

Materials:

-

This compound stock solution (in DMSO)

-

Fluorogenic peptide substrate (e.g., Z-Leu-Arg-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)

-

96-well black microplates

-

Fluorescence plate reader

Protocol:

-

Enzyme Preparation:

-

Dilute recombinant falcipain-2B or parasite trophozoite extract to the desired concentration in the assay buffer.

-

-

Compound Preparation:

-

Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations.

-

-

Incubation:

-

In a 96-well plate, add a fixed volume of the enzyme preparation to each well.

-

Add an equal volume of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Incubate the plate at 37°C for a predetermined period (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Substrate Addition:

-

Add the fluorogenic peptide substrate to all wells to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC) at regular intervals.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage for each this compound concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

In Vitro Parasite Growth Inhibition Assay

This protocol describes the assessment of this compound's ability to inhibit the growth of P. falciparum in a red blood cell culture.

Materials:

-

Synchronized P. falciparum culture (ring stage)

-

Human red blood cells (RBCs)

-

Complete parasite culture medium (e.g., RPMI-1640 with supplements)

-

This compound stock solution (in DMSO)

-

SYBR Green I nucleic acid stain

-

96-well microplates

-

Fluorescence plate reader or microscope

Protocol:

-

Parasite Culture:

-

Maintain a continuous culture of P. falciparum in human RBCs.

-

Synchronize the parasite culture to the ring stage using standard methods (e.g., sorbitol treatment).

-

-

Assay Setup:

-

In a 96-well plate, add serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and an uninfected RBC control.

-

Add the synchronized, parasitized RBC suspension to each well to achieve a final hematocrit of ~2% and a starting parasitemia of ~0.5%.

-

-

Incubation:

-

Incubate the plate in a gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C for 48-72 hours to allow for one to two cycles of parasite replication.

-

-

Parasitemia Quantification (SYBR Green I Method):

-

Lyse the RBCs and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

-

Parasitemia Quantification (Microscopy Method):

-

Prepare thin blood smears from each well.

-

Stain the smears with Giemsa stain.

-

Determine the percentage of infected RBCs by counting under a microscope.

-

-

Data Analysis:

-

Normalize the fluorescence or parasitemia readings to the vehicle control.

-

Plot the percentage of growth inhibition against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

In Vivo Efficacy in a Murine Malaria Model

This protocol provides a framework for evaluating the in vivo anti-malarial activity of this compound using the Plasmodium chabaudi rodent model.

Materials:

-

Laboratory mice (e.g., BALB/c)

-

Plasmodium chabaudi parasites

-

This compound formulation for in vivo administration (e.g., in a suitable vehicle)

-

Giemsa stain

-

Microscope

Protocol:

-

Infection:

-

Infect a cohort of mice with a standardized dose of P. chabaudi parasites via intraperitoneal injection.

-

-

Treatment:

-

Randomly assign the infected mice to a treatment group (receiving this compound) and a control group (receiving the vehicle).

-

Administer the designated treatment daily for four consecutive days, starting on the day of infection.

-

-

Monitoring:

-

Starting from day 3 post-infection, prepare thin blood smears from the tail blood of each mouse daily.

-

Stain the smears with Giemsa and determine the percentage of parasitemia by microscopy.

-

Monitor the survival of the mice in each group daily.

-

-

Data Analysis:

-

Plot the mean parasitemia over time for both the treated and control groups.

-

Compare the peak parasitemia and the overall course of infection between the groups.

-

Generate Kaplan-Meier survival curves and compare the survival rates between the groups using appropriate statistical tests.

-

Future Directions and Conclusion

The data presented in this guide strongly support the potential of this compound as a valuable lead compound for the development of a new class of anti-malarial drugs. Its potent and specific inhibition of falcipains, coupled with its efficacy in both in vitro and in vivo models, makes it an attractive candidate for further optimization and preclinical development.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Resistance Studies: To investigate the potential for resistance development and identify any genetic markers associated with it.

-

Advanced Preclinical Studies: To assess the safety, tolerability, and efficacy of optimized this compound analogs in more advanced animal models, including primate models of malaria.

-

Combination Therapy: To explore the synergistic potential of this compound with existing anti-malarial drugs to enhance efficacy and combat resistance.

References

BDA-410: A Technical Guide on its Effects on Aging and Muscle Wasting

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcopenia, the age-related loss of muscle mass and function, presents a significant and growing challenge to healthy aging. The intricate mechanisms underlying this decline involve a complex interplay of signaling pathways that regulate protein synthesis and degradation. One area of increasing interest is the role of calpains, a family of calcium-dependent proteases, in skeletal muscle homeostasis. This technical guide provides an in-depth overview of BDA-410, a calpain inhibitor, and its documented effects on aging-associated muscle wasting and body composition. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the implicated signaling pathways to offer a comprehensive resource for researchers and drug development professionals in the field of aging and muscle biology.

Introduction to this compound

This compound is a synthetic calpain inhibitor with the chemical name (2S)-N-(1S)-1-[(S)-hydroxy(3-oxo-2-phenyl-1-cyclopropen-1-yl)methyl]-2-methylpropyl-2-benzenesulfonylamino-4-methylpentanamide.[1] Calpains are a family of intracellular cysteine proteases that, when overactivated, are implicated in the breakdown of muscle proteins.[2] By inhibiting calpain activity, this compound has been investigated as a potential therapeutic agent to mitigate the effects of aging on skeletal muscle.[1][2] Beyond its effects on muscle, this compound has also been explored in other pathological contexts, including malaria and Alzheimer's disease, highlighting its broader therapeutic potential.[3][4]

Effects of this compound on Body Composition and Muscle Metabolism

Preclinical studies in aged animal models have demonstrated a significant impact of this compound on body composition and metabolic parameters. A key study in 23-month-old sedentary mice revealed that daily oral administration of this compound at 30 mg/kg for 21 days led to notable changes in body weight, fat mass, and lipid metabolism, without adversely affecting lean muscle mass.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the aforementioned study, providing a clear comparison between this compound treated and vehicle-treated aged mice.

Table 1: Body Composition Changes [1]

| Parameter | This compound Treated | Vehicle Treated | p-value |

| Body Weight Change | -1.7 ± 0.4 g | +1.0 ± 0.5 g | < 0.01 |

| Fat Mass Change | -16% | +8% | 0.042 |

| Lean Mass Change | No significant change | No significant change | > 0.05 |

Table 2: Effects on Lipid Metabolism [1][2]

| Parameter | This compound Treated | Vehicle Treated | Fold Change |

| Intramyocellular Lipid | Decreased | Increased | - |

| Perigonadal Fat Pad Weight | Decreased | Increased | - |

| Serum Nonesterified Fatty Acids | Increased | No significant change | - |

Table 3: Gene Expression Changes in Skeletal Muscle [2]

| Gene Category | Regulation |

| Lipolysis and Oxidation | Upregulated |

| Lean Phenotype | Upregulated |

| Muscle Contraction | Upregulated |

| Oxidative Stress Response | Upregulated |

Signaling Pathways Modulated by this compound

The effects of this compound on muscle and fat are underpinned by its influence on specific signaling pathways. As a calpain inhibitor, its primary mechanism involves preventing the proteolytic activity of calpains, which has downstream consequences on protein degradation and cellular signaling.

Calpain-Mediated Muscle Protein Degradation

In sarcopenia, increased calcium levels can lead to the overactivation of calpains, which then cleave various cytoskeletal and myofibrillar proteins, contributing to muscle atrophy. This compound directly inhibits this process.

Downregulation of PPP1R12B and Enhanced Muscle Contractility

A significant finding from proteomic analysis of muscle from this compound treated mice was the downregulation of Protein Phosphatase 1 Regulatory Subunit 12B (PPP1R12B).[2] PPP1R12B is a regulatory subunit of myosin phosphatase, an enzyme that dephosphorylates myosin light chain. By downregulating PPP1R12B, this compound is proposed to increase the phosphorylated state of myosin, thereby enhancing the calcium sensitivity of the contractile apparatus and improving muscle contractility.[2]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the primary study investigating this compound's effects in senescent mice.

Animal Model and this compound Administration

-

Animal Model: 23-month-old female C57BL/6 mice were used as a model for senescence.[1]

-

Administration Protocol: this compound was dissolved in 1% Tween 80 in normal saline (vehicle) and administered daily by gavage at a dose of 30 mg/kg for 21 consecutive days. The control group received the vehicle solution.[1]

Body Composition Analysis

-

Method: Dual-energy X-ray absorptiometry (DEXA) was used to measure body composition, including fat mass and lean mass, before and after the 21-day treatment period.[1]

Measurement of Intramyocellular and Perigonadal Fat

-

Intramyocellular Lipid (IMCL): Soleus muscle fibers were stained with Oil-Red-O to visualize lipid droplets. The total lipid droplet area and number were quantified.[1]

-

Perigonadal Fat: The perigonadal white adipose tissue (WAT) was dissected and weighed at the end of the study.[1]

Gene Expression Analysis

-

Method: The specific method for gene expression analysis (e.g., qPCR, microarray, or RNA-seq) was not detailed in the primary abstract, but it was stated that genes mediating lipolysis, oxidation, lean phenotype, muscle contraction, and oxidative stress response were upregulated.[2]

Proteomic Analysis

-

Method: An unbiased proteomic analysis of skeletal muscle tissue was performed, followed by immunoblotting to validate key findings. This led to the identification of the downregulation of PPP1R12B.[2]

Conclusion and Future Directions

This compound demonstrates promise as a therapeutic candidate for combating age-related muscle wasting and adverse changes in body composition. Its dual action of preserving lean mass while reducing fat mass is particularly noteworthy. The proposed mechanism involving the downregulation of PPP1R12B to enhance muscle contractility presents a novel avenue for therapeutic intervention in sarcopenia.

Future research should focus on elucidating the precise molecular mechanisms linking this compound to the observed changes in gene expression and protein profiles. Further preclinical studies are warranted to assess the long-term efficacy and safety of this compound. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into tangible benefits for the aging human population. The development of calpain inhibitors like this compound represents a significant step forward in the quest for effective treatments for sarcopenia and other age-related degenerative conditions.

References

- 1. A novel deep proteomic approach in human skeletal muscle unveils distinct molecular signatures affected by aging and resistance training | Aging [aging-us.com]

- 2. Discovery proteomics in aging human skeletal muscle finds change in spliceosome, immunity, proteostasis and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteomics of skeletal muscle aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Proteomic Profiling of Aging and Omega-3 Supplementation in Skeletal M" by Francesco Maria Del Re [scholarworks.smith.edu]

Methodological & Application

BDA-410: Application Notes and In Vitro Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDA-410 is a novel synthetic molecule identified as a potent inhibitor of cysteine proteases, particularly calpains and falcipains.[1] Its activity against the Plasmodium falciparum cysteine protease falcipain makes it a promising lead compound for the development of new anti-malarial drugs.[1][2] Falcipains are crucial for the malaria parasite's life cycle, as they are involved in the hydrolysis of hemoglobin.[1] Pharmacological inhibition of these enzymes can disrupt parasite development and egress.[1] This document provides detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound functions as a cysteine protease inhibitor.[1][3] In the context of malaria, it targets falcipains, which are papain-family cysteine proteases of Plasmodium falciparum.[1] By inhibiting these enzymes, this compound blocks the degradation of host hemoglobin, a process essential for the parasite's survival and development within red blood cells.[1] This leads to irreversible damage to the intracellular parasite.[1]

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory concentrations of this compound against various targets.

| Target | Assay Type | IC50 Value | Reference |

| Recombinant Falcipain-2B | Enzyme Inhibition Assay | 628 nM | [1][2] |

| P. falciparum Parasite Extract | Enzyme Inhibition Assay | 534 nM | [1][2] |

| P. falciparum (3D7 strain) Growth | Parasite Inhibition Assay | 173 nM | [1][2] |

Experimental Protocols

In Vitro Malaria Parasite Inhibition Assay

This protocol assesses the ability of this compound to inhibit the growth of Plasmodium falciparum in an in vitro culture system.

Materials:

-

P. falciparum 3D7 strain

-

Human erythrocytes (Type O+)

-

RPMI 1640 medium supplemented with 25 mM HEPES, 30 mg/L hypoxanthine, 0.2% NaHCO3, and 0.5% Albumax II

-

This compound (stock solution in DMSO)

-

96-well microplates

-

Giemsa stain

-

Sorbitol

Procedure:

-

Maintain continuous cultures of the 3D7 strain of Plasmodium falciparum in human erythrocytes.[2]

-

Synchronize the parasite cultures at the ring stage using sorbitol treatment.[2]

-

In a 96-well plate, culture the synchronized parasites with various concentrations of this compound for 48 hours.[2] A vehicle control (DMSO) should be included.

-

Change the culture medium after 24 hours, maintaining the appropriate inhibitor concentration.[2]

-

After 48 hours, prepare Giemsa-stained smears of the parasites.[2] At this point, the negative control cultures should predominantly contain ring-stage parasites from the next cycle.[2]

-

Determine the parasitemia by counting the number of infected erythrocytes per 1000 total erythrocytes under a microscope.

-

Calculate the 50% inhibitory concentration (IC50) value based on the reduction in parasitemia in the presence of this compound compared to the DMSO control.[2]

Recombinant and Native Enzyme Inhibition Assays

This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of falcipain.

Materials:

-

Recombinant falcipain-2B (MBP-FP-2B fusion protein) or P. falciparum trophozoite extract

-

This compound (stock solution in DMSO)

-

Assay buffer: 0.1 M sodium acetate, 10 mM DTT, pH 5.5

-

Fluorogenic substrate: Z-Phe-Arg-AMC

-

96-well microplate reader (spectrofluorometer)

Procedure:

-

In a 96-well microplate, incubate a constant amount (e.g., ~0.1 uM) of recombinant falcipain-2B or parasite extract with varying concentrations of this compound.[2]

-

The incubation should be performed in the assay buffer for 30 minutes at room temperature.[2]

-

Add the fluorogenic substrate Z-Phe-Arg-AMC to a final concentration of 5 uM to initiate the reaction.[2]

-

Measure the fluorescence intensity over time using a spectrofluorometer.

-

Calculate the rate of substrate cleavage and determine the 50% inhibitory concentration (IC50) of this compound.[2]

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability of mammalian cell lines to assess potential cytotoxicity.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293)

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10 µl of MTT solution to each well and incubate for 1-4 hours at 37°C.[4]

-

Metabolically active cells will convert the yellow MTT to purple formazan crystals.[5]

-

Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[4]

-

Mix thoroughly to ensure complete solubilization.[4]

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay determines if this compound induces apoptosis in cells.

Materials:

-

Mammalian cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

-

Harvest the cells, including any floating cells from the supernatant.[6]

-

Wash the cells twice with cold PBS.[6]

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.[7]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

-

Add 400 µL of 1X Binding Buffer to each tube.[7]

-

Analyze the cells by flow cytometry within one hour.[7]

Visualizations

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Caption: Workflow for the in vitro malaria parasite inhibition assay.

Caption: Principle of apoptosis detection using Annexin V and PI staining.

References

- 1. This compound: a novel synthetic calpain inhibitor active against blood stage malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A novel synthetic calpain inhibitor active against blood stage malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bdbiosciences.com [bdbiosciences.com]

Application Notes and Protocols for In Vivo Administration of BDA-410 in Mouse Models

These application notes provide detailed protocols for the in vivo administration and dosage of BDA-410, a novel synthetic calpain and cysteine protease inhibitor, in various mouse models. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a potent inhibitor of calpains and other cysteine proteases. Its mechanism of action varies depending on the pathological context. In malaria, this compound targets falcipains, the papain-family cysteine proteases of Plasmodium falciparum. Inhibition of these enzymes disrupts hemoglobin hydrolysis, parasite development, and egress from infected erythrocytes.[1][2][3] In the context of aging, this compound inhibits calpain activity in skeletal muscle, which has been shown to rescue Cav1.1 protein levels, enhance muscle excitation-contraction coupling, and improve muscle force generation.[4]

Below is a diagram illustrating the signaling pathway of this compound in inhibiting malarial parasite growth.

Quantitative Data Summary

The following tables summarize the quantitative data for the in vivo administration of this compound in different mouse models based on published studies.

Table 1: Anti-Malarial Study in P. chabaudi-Infected Mice

| Parameter | Details | Reference |

| Mouse Strain | C57BL/6 (4–6 weeks of age, 20–22 g) | [1] |

| Disease Model | Plasmodium chabaudi infection | [1] |

| Compound | This compound | [1] |

| Dosage | 25 mg/kg of body weight | [1] |

| Administration Route | Intraperitoneal (i.p.) injection | [1] |

| Vehicle | Phosphate-Buffered Saline (PBS) | [1] |

| Frequency | Once on day 0, then 3 times per day for 4 days | [1] |

| Observed Effects | ~72% inhibition of parasitemia, delayed infection progression, extended survival | [1] |

Table 2: Aging Study in Senescent Mice

| Parameter | Details | Reference |

| Mouse Strain | Sedentary senescent female C57BL/6 mice (23-month-old) | [4] |

| Compound | This compound | [4] |

| Administration Route | Oral | [4] |

| Observed Effects | Reduced body weight and fat, enhanced lipolysis, improved muscle contractility | [4][5] |

Table 3: Dose-Response Study in α-klotho-Deficient Mice

| Parameter | Details | Reference |

| Mouse Strain | α-klotho-/- | [6] |

| Compound | This compound | [6] |

| Dosages Tested | 25, 50, and 100 mg/kg/day | [6] |

| Administration Route | Intraperitoneal (i.p.) administrations | [6] |

Experimental Protocols

Protocol 1: In Vivo Anti-Malarial Activity Assay

This protocol details the 4-day suppressive test to evaluate the anti-malarial efficacy of this compound in a Plasmodium chabaudi mouse model.[1]

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), sterile

-

Plasmodium chabaudi-infected erythrocytes

-

C57BL/6 mice (4–6 weeks old, 20–22 g)

-

Syringes and needles (27-30g) for i.p. injection

-